molecular formula C9H13N3O2 B8684714 6-amino-1-cyclopentylpyrimidine-2,4(1H,3H)-dione

6-amino-1-cyclopentylpyrimidine-2,4(1H,3H)-dione

Cat. No. B8684714
M. Wt: 195.22 g/mol
InChI Key: QQVPYWWVYAEKFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04644001

Procedure details

To a solution of 136 g (1.6 mol) cyanoacetic acid and 400 ml of acetic anhydride was added 192 g (1.5 mol) of cyclopentylurea. The solution was stirred at 60°-70° C. for 2 hours. After cooling white crystals were filtered off and washed with ethanol. Yield 192 g (66%) (XIII). This was stirred in 500 ml of hot water and 195 ml of 5N NaOH was added in portions so the solution the whole time was basic. The reaction mixture was refluxed for 20 minutes and then neutralized with 5N HCl. After cooling, white crystals of cyclopentylurea were filtered off (159 g). The filtrate was evaporated and the residue was refluxed with 200 ml of 1N NaOH. After cooling the cyclopentylurea was filtered off and the filtrate was neutralized with 5N HCl. The crystals were filtered off. Yield 3.8 g (2%) (XIV) NMR.
Quantity
136 g
Type
reactant
Reaction Step One
Quantity
192 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4](O)=[O:5])#[N:2].[CH:7]1([NH:12][C:13]([NH2:15])=[O:14])[CH2:11][CH2:10][CH2:9][CH2:8]1>C(OC(=O)C)(=O)C>[NH2:2][C:1]1[N:12]([CH:7]2[CH2:11][CH2:10][CH2:9][CH2:8]2)[C:13](=[O:14])[NH:15][C:4](=[O:5])[CH:3]=1

Inputs

Step One
Name
Quantity
136 g
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
192 g
Type
reactant
Smiles
C1(CCCC1)NC(=O)N
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred at 60°-70° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling white crystals
FILTRATION
Type
FILTRATION
Details
were filtered off
WASH
Type
WASH
Details
washed with ethanol
STIRRING
Type
STIRRING
Details
This was stirred in 500 ml of hot water
ADDITION
Type
ADDITION
Details
195 ml of 5N NaOH was added in portions so the solution the whole time
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
white crystals of cyclopentylurea were filtered off (159 g)
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
TEMPERATURE
Type
TEMPERATURE
Details
the residue was refluxed with 200 ml of 1N NaOH
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the cyclopentylurea
FILTRATION
Type
FILTRATION
Details
was filtered off
FILTRATION
Type
FILTRATION
Details
The crystals were filtered off

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
NC1=CC(NC(N1C1CCCC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.